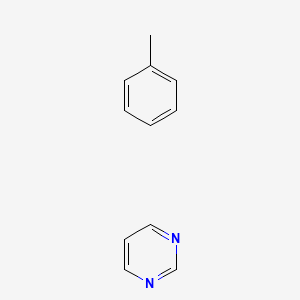

Pyrimidine--toluene (1/1)

Description

Properties

CAS No. |

835653-07-1 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

pyrimidine;toluene |

InChI |

InChI=1S/C7H8.C4H4N2/c1-7-5-3-2-4-6-7;1-2-5-4-6-3-1/h2-6H,1H3;1-4H |

InChI Key |

FFFXAPBDRXWTBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1.C1=CN=CN=C1 |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of Pyrimidine Toluene 1/1 Cocrystals

Mechanochemical Approaches for Pyrimidine--Toluene (1/1) Cocrystal Formation

Mechanochemistry involves the use of mechanical energy to induce chemical transformations and phase changes. acs.org It has become a prominent green chemistry method for cocrystal screening and synthesis due to its efficiency and reduced solvent usage. thieme-connect.comeurjchem.com

Neat grinding, or solvent-free grinding, is a mechanochemical method where solid reactants are ground together without the addition of any liquid. acs.org This technique can be particularly effective for generating cocrystals that may not be obtainable from solution. researchgate.net The process typically involves high-energy ball milling, where the repeated collisions of milling balls with the solid mixture provide the energy for cocrystal nucleation and growth. thieme-connect.com In some cases, grinding can induce the formation of an amorphous phase which then transforms into the stable cocrystal. thieme-connect.com

For the synthesis of a Pyrimidine--Toluene (1/1) cocrystal, equimolar amounts of solid pyrimidine (B1678525) and frozen toluene (B28343) (as toluene is a liquid at room temperature) would be ground together in a high-energy ball mill. The low temperatures required to keep toluene in a solid state would need to be maintained throughout the process.

Illustrative Parameters for Solvent-Free Grinding:

| Parameter | Value |

|---|---|

| Molar Ratio (Pyrimidine:Toluene) | 1:1 |

| Milling Frequency | 10-30 Hz |

| Milling Time | 30-90 minutes |

| Temperature | < -95°C (Freezing point of Toluene) |

Liquid-assisted grinding (LAG) is a variation of mechanochemistry where a small, catalytic amount of a liquid is added to the solid reactants before or during grinding. researchgate.net The liquid phase can accelerate the cocrystallization process by enhancing molecular mobility and facilitating the dissolution and re-precipitation of the components into the cocrystal phase. nih.gov The choice of the grinding liquid is crucial as it can influence the reaction rate and even determine which polymorphic form of the cocrystal is produced. researchgate.net

In the context of synthesizing Pyrimidine--Toluene (1/1) cocrystals, since toluene is one of the components, a variation of this method could be employed. An equimolar amount of solid pyrimidine would be ground with liquid toluene. The amount of toluene would be just enough to wet the solid pyrimidine, creating a slurry-like consistency for grinding.

Illustrative Parameters for Liquid-Assisted Grinding:

| Parameter | Value |

|---|---|

| Molar Ratio (Pyrimidine:Toluene) | 1:1 |

| Grinding Solvent | Toluene |

| Solvent Volume | Catalytic amount (e.g., 10-50 µL per 100 mg of solids) |

| Grinding Time | 20-60 minutes |

Solvent-Free Grinding Techniques

Solution-Based Crystallization Strategies for Pyrimidine--Toluene (1/1)

Solution-based methods are traditional yet powerful techniques for growing high-quality single crystals suitable for structural analysis. coventry.ac.uk These methods rely on the principle of creating a supersaturated solution from which the cocrystal can nucleate and grow. cam.ac.uk

Slow evaporation is one of the most common techniques for cocrystal screening and production. researchgate.net It involves dissolving stoichiometric amounts of the cocrystal components in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. As the solvent evaporates, the concentration of the solutes increases, leading to supersaturation and subsequent crystallization. The choice of solvent is critical, as the components should have comparable solubilities to prevent the precipitation of a single component. rsc.org

For the Pyrimidine--Toluene (1/1) system, a solvent in which both pyrimidine and toluene are soluble would be required. Given that toluene is a non-polar solvent, a co-solvent might be necessary to dissolve the more polar pyrimidine.

Illustrative Parameters for Slow Evaporation:

| Parameter | Value |

|---|---|

| Molar Ratio (Pyrimidine:Toluene) | 1:1 |

| Solvent System | Toluene with a co-solvent (e.g., ethanol, chloroform) |

| Temperature | Room Temperature (approx. 20-25°C) |

| Evaporation Rate | Controlled by partially covering the vessel |

Cooling crystallization involves dissolving the cocrystal components in a solvent at an elevated temperature to create a saturated or near-saturated solution. biokeanos.com The solution is then slowly cooled, which decreases the solubility of the components and induces supersaturation, leading to cocrystallization. biokeanos.com This method is particularly useful when the cocrystal components have sufficient thermal stability and their solubility is significantly temperature-dependent.

To apply this method to Pyrimidine--Toluene (1/1) cocrystals, the components would be dissolved in a suitable solvent at a higher temperature, and then the solution would be gradually cooled to room temperature or below to promote crystal growth.

Illustrative Parameters for Cooling Crystallization:

| Parameter | Value |

|---|---|

| Molar Ratio (Pyrimidine:Toluene) | 1:1 |

| Solvent | A solvent with good temperature-dependent solubility for both components |

| Saturation Temperature | 40-60°C |

| Cooling Rate | 1-5°C per hour |

Slow Evaporation Methods

Vapor Diffusion and Sublimation as Synthetic Routes for Pyrimidine--Toluene (1/1) Cocrystals

Vapor-based methods offer an alternative, often solvent-free, route to cocrystal formation. These techniques are particularly useful for components that are volatile and can be sublimed without decomposition.

Vapor diffusion typically involves placing a solution of one component in a sealed container with a vial containing the other component (the more volatile one). Over time, the vapor of the volatile component diffuses into the solution, increasing its concentration and leading to cocrystal formation. For the Pyrimidine--Toluene system, a solution of pyrimidine could be exposed to toluene vapor.

Sublimation, on the other hand, involves heating the solid components under vacuum to transform them into the gas phase. tandfonline.com The vapors then co-deposit on a cold surface to form the cocrystal. tandfonline.com This method is advantageous as it is solvent-free and can sometimes yield polymorphs that are not accessible through other methods. acs.org For a Pyrimidine--Toluene (1/1) cocrystal, both components would need to be heated to a temperature where they have sufficient vapor pressure to sublime and co-deposit.

Illustrative Parameters for Co-sublimation:

| Parameter | Value |

|---|---|

| Molar Ratio (Pyrimidine:Toluene) | 1:1 |

| Temperature Gradient | Hot end (sublimation zone) and cold end (deposition zone) |

| Pressure | High vacuum (< 10^-3 mbar) |

| Sublimation Temperature | Dependent on the vapor pressures of pyrimidine and toluene |

Green Chemistry Principles in the Synthesis of Pyrimidine--Toluene (1/1) Cocrystalline Phases

The application of green chemistry principles to the synthesis of cocrystals is a significant area of research, aiming to reduce the environmental impact of chemical processes. These principles are particularly relevant to the formation of cocrystalline phases such as a hypothetical Pyrimidine--Toluene (1/1) cocrystal. Methodologies that are solvent-free or use minimal amounts of solvent, such as mechanochemistry and sonochemistry, are at the forefront of these efforts. acs.orggoogle.com

Mechanochemical techniques, including neat (solvent-free) grinding and liquid-assisted grinding (LAG), are prominent green methods for cocrystal synthesis. ucl.ac.ukresearchgate.net In liquid-assisted grinding, a small, catalytic amount of a liquid is added to the solid reactants. This addition can accelerate the reaction, enhance product crystallinity, and sometimes lead to the formation of specific polymorphs that are not accessible through other methods. researchgate.net For a pyrimidine-toluene system, toluene itself could act as the liquid-assisting agent, facilitating the molecular diffusion and interaction necessary for cocrystal formation. cardiff.ac.uknih.gov The use of minimal solvent in LAG aligns with the green chemistry goal of reducing solvent waste. diva-portal.org

Sonochemistry, the application of ultrasound to chemical reactions, represents another green synthetic route. This method can induce crystallization and has been used to generate nano-sized cocrystals. nih.gov The process can lead to different crystalline forms and often proceeds under milder conditions and with shorter reaction times than traditional methods.

The selection of solvents in cocrystallization is crucial, and from a green chemistry perspective, the use of less hazardous solvents is preferred. Toluene, while effective in some contexts, is a solvent that green chemistry principles aim to replace with more benign alternatives where possible. nih.gov However, in the context of LAG, its use is minimized. Research has shown that less polar solvents, such as toluene, can favor the formation of hydrogen-bonded cocrystals. nih.gov

The characterization of any resulting cocrystalline phase is essential to confirm its structure and stoichiometry. Techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are fundamental in identifying the formation of a new crystalline phase distinct from the starting materials. acs.org For a definitive structural elucidation of a Pyrimidine--Toluene (1/1) cocrystal, single-crystal X-ray diffraction would be necessary. This technique would provide precise information on the molecular arrangement, intermolecular interactions (such as hydrogen bonding), and the stoichiometric ratio within the crystal lattice.

Below is an illustrative data table outlining potential experimental parameters for the green synthesis of a hypothetical Pyrimidine--Toluene (1/1) cocrystal based on established methodologies for analogous systems.

Interactive Data Table: Green Synthesis Parameters for Cocrystallization

| Synthesis Method | Co-former 1 | Co-former 2 | Solvent (for LAG/Sonication) | Key Parameters | Characterization Methods | Potential Findings |

| Liquid-Assisted Grinding (LAG) | Pyrimidine | Toluene | Toluene (catalytic amount) | Grinding frequency, time | PXRD, DSC, SCXRD | Formation of a 1:1 cocrystal, determination of melting point and crystal structure. |

| Sonochemistry | Pyrimidine | Toluene | Toluene | Ultrasound frequency, time, temperature | PXRD, SEM, TEM | Formation of nano-sized cocrystals, analysis of morphology. |

| Neat Grinding | Pyrimidine | Toluene | None | Grinding frequency, time | PXRD, DSC | Assessment of solid-state reactivity without solvent. |

It is important to note that while the principles and methodologies described are well-established in the field of crystal engineering and green chemistry, the successful synthesis of a specific Pyrimidine--Toluene (1/1) cocrystal would require empirical investigation and detailed characterization to confirm its existence and structure.

Comprehensive Structural Elucidation of Pyrimidine Toluene 1/1 Cocrystals

Single-Crystal X-ray Diffraction (SCXRD) Analysis of Pyrimidine (B1678525)–Toluene (B28343) (1/1)

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. soton.ac.uk For the Pyrimidine--toluene (1/1) cocrystal, this technique would provide fundamental structural information.

Determination of Crystallographic Space Group and Unit Cell Parameters

The initial step in SCXRD analysis involves determining the crystal system, space group, and the dimensions of the unit cell. This foundational data describes the symmetry and the basic repeating unit of the crystal lattice. For instance, a study on a novel crystal formed between 2-aminopyrimidine (B69317) and pimelic acid, grown by slow evaporation, confirmed its monoclinic crystal system and unit cell parameters through SCXRD analysis. chalcogen.ro Similar analysis would be required for the Pyrimidine--toluene (1/1) cocrystal to establish these fundamental crystallographic properties.

Precise Atomic Position Resolution and Bond Length/Angle Analysis

Once the unit cell and space group are known, SCXRD analysis proceeds to resolve the exact position of each atom within the asymmetric unit. This high-resolution data allows for the precise calculation of bond lengths and angles. For a Pyrimidine--toluene (1/1) cocrystal, this would involve determining the intramolecular geometries of both the pyrimidine and toluene molecules and observing any subtle changes upon cocrystal formation. In studies of pyrimidine derivatives, SCXRD has been used to detail the planarity of the pyrimidine ring and the torsion angles of its substituents. researchgate.net

Identification and Characterization of Intermolecular Interaction Motifs within Pyrimidine–Toluene (1/1)

A primary goal of cocrystal analysis is to understand the non-covalent interactions that hold the components together. SCXRD data is crucial for identifying and characterizing these interactions, such as hydrogen bonds and π–π stacking. mdpi.com In the case of Pyrimidine--toluene (1/1), which lacks strong hydrogen bond donors, π–π stacking interactions between the aromatic rings of pyrimidine and toluene would be the principal force stabilizing the cocrystal structure. The analysis would focus on the distances and orientations between the aromatic rings. Studies on other aromatic cocrystals have shown that solvation can influence intermolecular charge transfer interactions and the packing of donor-acceptor molecules. nih.govacs.org

Powder X-ray Diffraction (PXRD) for Phase Purity and Polymorphic Screening of Pyrimidine–Toluene (1/1)

Powder X-ray Diffraction (PXRD) is a vital tool for the characterization of bulk crystalline materials. researchgate.net It is used to confirm the phase purity of a synthesized cocrystal, ensuring that the bulk sample consists of a single crystalline phase and is not a mixture of the starting materials. nih.gov Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint."

For the Pyrimidine--toluene (1/1) cocrystal, the PXRD pattern would be compared to the patterns of pure pyrimidine and pure toluene to confirm the formation of a new crystalline phase. chalcogen.ro Furthermore, PXRD is a primary technique for polymorphic screening, which is the search for different crystalline forms of the same compound. acs.orgnih.gov Different polymorphs of a cocrystal can have different physical properties, and their identification is critical in pharmaceutical and materials science. sci-hub.se Mechanochemical methods, such as liquid-assisted grinding, are often used to screen for new cocrystals and their polymorphs, with PXRD being the key analytical tool for characterization. rsc.org

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for Conformational Insights of Pyrimidine–Toluene (1/1)

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for probing the local environment of atoms in solid materials. osti.gov It is particularly useful for characterizing cocrystals, especially when single crystals suitable for SCXRD cannot be obtained. acs.org

For the Pyrimidine--toluene (1/1) cocrystal, ¹³C and ¹H ssNMR would provide insights into the molecular conformations and intermolecular interactions. Changes in the chemical shifts of the carbon and hydrogen atoms of pyrimidine and toluene upon cocrystal formation can indicate the presence of π–π stacking interactions. osti.gov Two-dimensional ssNMR experiments can establish through-space proximities between the pyrimidine and toluene molecules, providing direct evidence of cocrystal formation and details about the packing arrangement. While specific ssNMR data for Pyrimidine--toluene (1/1) is not available, studies on other pyrimidine derivatives have utilized ¹³C CPMAS NMR to characterize their solid-state structures. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman) for Fingerprint Analysis of Pyrimidine–Toluene (1/1) Cocrystal Formation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of molecules. rsc.org These techniques are highly sensitive to changes in molecular structure and intermolecular interactions, making them excellent tools for identifying cocrystal formation. acs.orgresearchgate.net

The formation of a Pyrimidine--toluene (1/1) cocrystal would result in shifts in the vibrational frequencies of the functional groups of both molecules compared to their pure forms. acs.org In particular, the out-of-plane and in-plane bending modes of the C-H bonds and the ring stretching modes of the aromatic systems would likely be affected by the π–π stacking interactions within the cocrystal. mdpi.com The resulting FT-IR and Raman spectra serve as a unique fingerprint for the cocrystal, allowing for its differentiation from the individual components. acs.org For example, the IR spectrum of a pyrimidine derivative crystallized from toluene showed characteristic bands for the compound. sdu.dk While Raman spectroscopy can sometimes be less informative for certain systems, both techniques are complementary and provide a comprehensive analysis of the vibrational properties of the cocrystal. acs.orgnih.gov

Computational and Theoretical Investigations of Pyrimidine Toluene 1/1 Cocrystalline Systems

Density Functional Theory (DFT) Calculations for Crystal Structure Prediction of Pyrimidine--Toluene (1/1)

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for predicting and analyzing the structures and properties of crystalline materials. mdpi.comacs.org For a hypothetical Pyrimidine--toluene (1/1) cocrystal, DFT calculations would be instrumental in elucidating its structural and energetic characteristics.

Optimization of Molecular Geometries and Crystal Packing

The initial step in a computational study would involve the optimization of the individual molecular geometries of pyrimidine (B1678525) and toluene (B28343) using a suitable DFT functional and basis set, such as B3LYP/6-31G**. nih.gov Following this, various possible crystal packing arrangements would be generated and optimized to identify the most energetically favorable structure. This process of crystal structure prediction is crucial for understanding how the two different molecules assemble in the solid state. mdpi.com The optimization would aim to find the global minimum on the potential energy surface, representing the most stable crystal structure.

Calculation of Interaction Energies within Pyrimidine--Toluene (1/1) Cocrystal Lattice

Once the crystal structure is predicted, DFT can be used to calculate the interaction energies between the pyrimidine and toluene molecules within the lattice. These calculations quantify the strength of the non-covalent interactions that hold the cocrystal together. mdpi.com The total interaction energy is a key indicator of the stability of the cocrystal. It is typically decomposed into contributions from different types of interactions, such as hydrogen bonding and van der Waals forces, to provide a deeper understanding of the crystal packing. saspublishers.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Assessment of Pyrimidine--Toluene (1/1)

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior and thermal stability of crystalline systems. researchgate.netmdpi.com For the Pyrimidine--toluene (1/1) cocrystal, MD simulations could provide insights into its structural fluctuations and stability at different temperatures.

An all-atom force field, such as the General Amber Force Field (GAFF), would be necessary to describe the interatomic interactions. rsc.orgresearchgate.net The simulations would track the positions and velocities of all atoms over time, allowing for the analysis of various properties, including root-mean-square deviation (RMSD) to assess structural stability and the solvent-accessible surface area (SASA) to understand solvent effects. mdpi.comrjeid.com By simulating the system at various temperatures, one could predict the melting point and identify any phase transitions, providing crucial information about the cocrystal's stability. researchgate.net

Quantum Chemical Analysis of Intermolecular Interactions in Pyrimidine--Toluene (1/1)

A detailed quantum chemical analysis is essential to characterize the specific nature of the intermolecular forces within the Pyrimidine--toluene (1/1) cocrystal. acs.org

Analysis of Pi-Stacking Interactions and Aromatic Interactions

Pi-stacking interactions between the aromatic rings of pyrimidine and toluene are expected to be a dominant feature in the cocrystal. chemeurope.com These interactions arise from the overlap of p-orbitals in the π-conjugated systems. chemeurope.com The relative orientation of the rings (e.g., parallel-displaced or T-shaped) significantly influences the strength of the interaction. oup.comutexas.edu The methyl group on toluene introduces an additional layer of complexity, potentially disrupting or altering the nature of the stacking compared to a benzene-pyrimidine system. utexas.edu Computational studies have shown that the interaction energy is sensitive to the dipole moment of the heterocyclic monomer, suggesting that the electrostatic contribution to the stacking interaction with toluene would be significant. acs.org

Investigation of Other Non-Covalent Forces (e.g., Halogen Bonds, Van der Waals)

In the study of cocrystalline systems, a thorough understanding of the non-covalent interactions that govern molecular assembly is paramount. researchgate.net While hydrogen bonds are often primary directional forces, other interactions such as van der Waals forces play a crucial role in the stabilization of the crystal lattice of the pyrimidine-toluene (1/1) system. researchgate.nettezu.ernet.in

π-π Stacking: Both pyrimidine and toluene possess aromatic π-systems. These can interact through π-π stacking, where the electron-rich π clouds of adjacent rings align. researchgate.net This interaction is a key stabilizing force in many aromatic cocrystals, influencing the packing arrangement. acs.org The relative orientation of the rings (e.g., parallel-displaced vs. sandwich) dictates the strength of the interaction.

C-H···π Interactions: The C-H bonds of both toluene's methyl group and the aromatic rings of both molecules can act as weak hydrogen bond donors, interacting with the electron-rich π-face of an adjacent aromatic ring. researchgate.net These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively contribute significantly to the stability of the crystal packing.

Halogen Bonds: Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.gov In the specific case of the pyrimidine-toluene (1/1) cocrystal, halogen bonds are not present, as neither pyrimidine nor toluene contains a halogen atom. However, in hypothetical derivatives where a hydrogen atom on either molecule is substituted with a halogen (e.g., bromine or iodine), these interactions could become a dominant factor in the crystal engineering of the system, potentially competing with or complementing the existing π-π and C-H···π interactions. researchgate.netacs.org The strength of such a hypothetical halogen bond would depend on the halogen atom (I > Br > Cl) and the electronic environment. acs.org

Computational methods like Density Functional Theory (DFT) are employed to analyze and quantify these weak interactions. researchgate.net Techniques such as Non-Covalent Interaction (NCI) plots and Quantum Theory of Atoms in Molecules (QTAIM) can visualize and characterize these forces, revealing their contribution to the supramolecular architecture. researchgate.netrsc.org

Table 1: Key Non-Covalent Interactions in Pyrimidine-Toluene (1/1) Cocrystal

| Interaction Type | Description | Participating Groups | Typical Energy Range (kJ/mol) |

| π-π Stacking | An attractive, non-covalent interaction between the electron clouds of aromatic rings. | Pyrimidine ring ↔ Toluene ring; Pyrimidine ↔ Pyrimidine; Toluene ↔ Toluene | 2 - 10 |

| C-H···π Interaction | A weak hydrogen bond where a C-H bond acts as the donor and an aromatic π-system acts as the acceptor. | Toluene (methyl C-H) → Pyrimidine (π-system); Aromatic C-H → Toluene/Pyrimidine (π-system) | 1 - 5 |

| Dispersion Forces | Weak, attractive forces arising from temporary fluctuations in electron density. Present between all molecules. | All atoms in the cocrystal | Variable, cumulative |

Lattice Energy Calculations and Crystal Energy Landscape Exploration for Pyrimidine--Toluene (1/1)

Lattice energy calculations and the exploration of the crystal energy landscape (CEL) are fundamental computational tools for predicting and understanding the polymorphism of crystalline materials, including the pyrimidine-toluene (1/1) cocrystal. nih.govresearchgate.net Crystal Structure Prediction (CSP) methods aim to identify all possible stable and metastable crystal packing arrangements (polymorphs) for a given set of molecules, ranking them by their thermodynamic stability. iucr.org

The process begins with generating a vast number of hypothetical crystal structures using algorithms that sample different space groups, molecular positions, and orientations. iucr.org The lattice energy of each generated structure is then calculated. The lattice energy is defined as the energy released when the constituent molecules (pyrimidine and toluene) come together from an infinite separation to form the crystal lattice. nih.gov A lower lattice energy generally indicates a more thermodynamically stable crystal structure. nih.govnih.gov

Initial rankings are often performed using computationally efficient force fields. iucr.org The most promising, low-energy structures are then subjected to more accurate, but computationally intensive, calculations using quantum mechanical methods, such as periodic Density Functional Theory (DFT) with dispersion corrections. acs.org The final output is a crystal energy landscape: a plot of lattice energy versus a structural descriptor (like density or unit cell volume), which visualizes the set of predicted polymorphs. nih.gov The structures lowest in energy on this landscape are the most likely to be observed experimentally. rsc.org For the pyrimidine-toluene system, the CEL would reveal the predicted stable form as well as any accessible metastable polymorphs that might be kinetically trapped under certain crystallization conditions. researchgate.net

Table 2: Hypothetical Crystal Energy Landscape Data for Pyrimidine-Toluene (1/1)

| Rank | Predicted Polymorph | Space Group | Relative Lattice Energy (kJ/mol) | Density (g/cm³) | Key Interactions |

| 1 | Form A | P2₁/c | 0.00 (Global Minimum) | 1.15 | Strong π-π stacking, extensive C-H···π network |

| 2 | Form B | P-1 | +1.2 | 1.17 | Herringbone π-stacking, C-H···N interactions |

| 3 | Form C | C2/c | +2.5 | 1.14 | Parallel-displaced π-stacking, fewer C-H···π |

| 4 | Form D | P2₁2₁2₁ | +4.8 | 1.12 | Weaker, offset π-π interactions |

Note: This table is illustrative. Actual values would be derived from a full CSP study.

Machine Learning and Artificial Intelligence for Predictive Modeling of Pyrimidine--Toluene (1/1) Polymorphs

The application of machine learning (ML) and artificial intelligence (AI) is an emerging frontier in materials science, offering a data-driven approach to accelerate the prediction of cocrystal formation and polymorphism. nih.govsigmaaldrich.com For the pyrimidine-toluene (1/1) system, ML models can be trained to predict the likelihood of cocrystallization and to identify potential polymorphic forms more rapidly than traditional CSP methods alone. researchgate.net

The general workflow involves several key steps:

Data Acquisition: ML models are trained on large, curated datasets of known crystal structures, such as the Cambridge Structural Database (CSD). researchgate.netresearchgate.net This database contains information on successful and unsuccessful cocrystal experiments, which is vital for training a predictive model.

Featurization/Descriptor Generation: The pyrimidine and toluene molecules are converted into numerical representations, or "descriptors," that the ML algorithm can process. nih.gov These can range from simple physical properties (molecular weight, logP) to complex molecular fingerprints (which encode structural fragments) or graph-based representations of the molecular structure. researchgate.net

Model Training: A variety of ML algorithms can be employed. Artificial neural networks (ANNs), graph convolutional networks (GCNs), and random forest (RF) models have shown promise in predicting cocrystal formation with high accuracy. researchgate.netresearchgate.net The model learns the complex relationships between the molecular descriptors of the components (pyrimidine and toluene) and the outcome (e.g., formation of a stable cocrystal, prediction of a specific polymorph).

Prediction and Validation: Once trained, the model can predict the probability that pyrimidine and toluene will form a cocrystal. Furthermore, ML potentials can be developed to rapidly evaluate the lattice energies of thousands of candidate structures in a CSP workflow, significantly speeding up the identification of low-energy polymorphs. researchgate.netaps.org These predictions can then guide and prioritize experimental screening efforts. researchgate.net

Table 3: Machine Learning Workflow for Polymorph Prediction

| Step | Description | Application to Pyrimidine-Toluene (1/1) |

| 1. Data Collection | Gather structural and property data from databases like the CSD for thousands of known molecular crystals and cocrystals. | The model learns from existing aromatic-aromatic and aromatic-heterocycle cocrystals to understand relevant interaction patterns. |

| 2. Featurization | Convert molecular structures into machine-readable formats. This includes calculating molecular descriptors and fingerprints. | Pyrimidine and toluene are described by vectors representing their size, shape, electronic properties, and potential for non-covalent interactions. |

| 3. Model Selection | Choose an appropriate ML algorithm (e.g., Artificial Neural Network, Random Forest, Support Vector Machine). | An Artificial Neural Network might be chosen to capture the complex, non-linear relationships governing crystal packing and stability. researchgate.net |

| 4. Training | Train the model on the collected data to learn the correlation between molecular features and crystal properties (e.g., lattice energy, polymorph stability). | The model learns to associate the features of pyrimidine and toluene with the energies and structures of known, similar cocrystals. |

| 5. Prediction | Use the trained model to predict the properties of the target system, such as the relative energies of hypothetical pyrimidine-toluene polymorphs. | The model rapidly provides an energy ranking for a large set of computer-generated pyrimidine-toluene crystal structures, identifying the most likely polymorphs. |

| 6. Experimental Validation | Synthesize and characterize the pyrimidine-toluene cocrystal using techniques like PXRD and DSC to confirm the predictions made by the model. | Experiments are targeted at the conditions predicted to yield the most stable forms, reducing trial-and-error. |

Analysis of Supramolecular Architectures and Interaction Networks in Pyrimidine Toluene 1/1 Cocrystals

Delineation of Hydrogen Bonding Topologies in Pyrimidine (B1678525)–Toluene (B28343) (1/1) Cocrystals

Hydrogen bonds are among the most critical interactions in directing the assembly of cocrystals. mdpi.com In the context of a Pyrimidine--Toluene (1/1) cocrystal, the hydrogen bonding landscape is primarily defined by weak C-H···N and C-H···π interactions, given the absence of classical hydrogen bond donors like O-H or N-H in the parent molecules.

Pyrimidine acts as a hydrogen bond acceptor through its two nitrogen atoms. The C-H bonds of both pyrimidine and toluene can act as weak hydrogen bond donors. The formation of C-H···N hydrogen bonds between the methyl group of toluene and the nitrogen atoms of pyrimidine, or between the C-H groups of one pyrimidine and the nitrogen of another, would be a key feature in the crystal packing. nih.gov These interactions, while weaker than conventional hydrogen bonds, play a significant role in the stabilization of the crystal lattice. acs.org

The topology of these hydrogen bonds can lead to the formation of various supramolecular motifs. For instance, a common motif in pyrimidine-containing structures is the formation of dimers or ribbons through C-H···N interactions. researchgate.net In the Pyrimidine--Toluene (1/1) system, one could anticipate a network where toluene molecules bridge pyrimidine units via C-H···N bonds, or where pyrimidine molecules form chains that are then packed with toluene.

Table 1: Potential Hydrogen Bonding Interactions in Pyrimidine–Toluene (1/1) Cocrystal

| Donor | Acceptor | Interaction Type | Typical Distance (Å) |

| Toluene (CH₃) | Pyrimidine (N) | C-H···N | 2.4 - 2.6 |

| Pyrimidine (C-H) | Pyrimidine (N) | C-H···N | 2.4 - 2.6 |

| Toluene (Aromatic C-H) | Pyrimidine (N) | C-H···N | 2.5 - 2.7 |

| Pyrimidine (C-H) | Toluene (π-system) | C-H···π | 2.6 - 2.9 |

| Toluene (C-H) | Pyrimidine (π-system) | C-H···π | 2.6 - 2.9 |

Note: The data in this table is illustrative and based on typical values found in crystallographic databases for similar interactions.

Role of Aromatic Interactions (π-π Stacking, C-H...π) in Pyrimidine–Toluene (1/1) Crystallization

Aromatic interactions are fundamental to the structure of many organic crystals, and in the Pyrimidine--Toluene (1/1) cocrystal, they are expected to be a dominant force in the assembly process. chemeurope.com These interactions can be broadly categorized into π-π stacking and C-H···π interactions.

π-π Stacking: The interaction between the electron-rich π-systems of the pyrimidine and toluene rings is a major contributor to the stability of the cocrystal. acs.org These interactions can manifest in several geometries, including face-to-face and edge-to-face arrangements. mdpi.com In many aromatic systems, a slip-stacked arrangement is observed, which minimizes steric repulsion while maximizing attractive dispersion forces. semanticscholar.org The interplay between the quadrupole moments of the pyrimidine and toluene rings will dictate the preferred orientation. The presence of the electron-withdrawing nitrogen atoms in pyrimidine influences its electrostatic potential surface, which in turn affects the geometry of the π-π stacking with the electron-rich toluene ring. oup.com

C-H···π Interactions: These interactions occur when a C-H bond acts as a weak donor to a π-system, which acts as a weak acceptor. mdpi.com In the Pyrimidine--Toluene (1/1) cocrystal, several C-H···π interactions are possible:

The methyl C-H bonds of toluene can interact with the π-cloud of the pyrimidine ring.

The aromatic C-H bonds of toluene can interact with the pyrimidine π-system.

The C-H bonds of pyrimidine can interact with the π-system of the toluene ring.

Table 2: Aromatic Interactions in Pyrimidine–Toluene (1/1) Cocrystal

| Interaction Type | Interacting Moieties | Typical Inter-planar Distance (Å) |

| π-π Stacking | Pyrimidine Ring - Toluene Ring | 3.3 - 3.8 |

| C-H···π | Toluene (CH₃) - Pyrimidine Ring | 2.6 - 2.9 |

| C-H···π | Pyrimidine (C-H) - Toluene Ring | 2.6 - 2.9 |

Note: The data in this table is illustrative and based on typical values found in crystallographic databases for similar interactions.

Influence of Toluene Conformation on Pyrimidine–Toluene (1/1) Cocrystal Packing

While the toluene molecule itself is not conformationally complex, the orientation of its methyl group relative to the pyrimidine ring can have a subtle but important influence on the crystal packing. The rotational position of the methyl group can affect the directionality and strength of the C-H···N and C-H···π interactions.

The crystal structure will likely adopt a conformation that optimizes the network of intermolecular interactions. This may involve a specific orientation of the toluene molecule that allows for the simultaneous formation of favorable π-π stacking and hydrogen bonding interactions. The concept of "conformational polymorphism," where different crystal structures arise from different conformations of the constituent molecules, is a known phenomenon in cocrystals. researchgate.net While less pronounced for a simple molecule like toluene, the interplay of its orientation with the pyrimidine molecule is a key determinant of the final supramolecular architecture. The selection of a particular toluene conformation can be influenced by the solvent used during crystallization. polycrystalline.it

Synthon Design and Engineering Principles Applied to Pyrimidine–Toluene (1/1) Systems

The design of cocrystals often relies on the concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. innovareacademics.in In the case of the Pyrimidine--Toluene (1/1) system, the design would focus on exploiting the known hydrogen bonding and aromatic interaction capabilities of the two components.

A key synthon would be the C-H···N interaction between the toluene methyl group and a pyrimidine nitrogen atom. This can be considered a heterosynthon, as it involves two different molecules. nih.gov The reliability of this synthon would be a critical factor in the successful formation of the cocrystal. Crystal engineering strategies would involve selecting conditions (e.g., solvent, temperature) that favor the formation of this heterosynthon over potential competing homosynthons (e.g., pyrimidine-pyrimidine interactions). acs.org

Furthermore, the combination of C-H···N hydrogen bonds with π-π stacking can be viewed as a "supramolecular blueprint" for the assembly of the cocrystal. acs.org The design principle would be to create a synergistic network of these interactions, where the geometry of one interaction reinforces the formation of the other, leading to a stable and well-defined crystal lattice. The Cambridge Structural Database (CSD) can be a valuable tool for identifying common interaction motifs involving pyrimidine and toluene-like fragments, aiding in the prediction of the most probable synthons. mdpi.com

Studies on the Stability and Transformation of Pyrimidine Toluene 1/1 Cocrystals

Thermodynamic Stability Assessment of Pyrimidine--toluene (1/1) Cocrystalline Phases

The thermodynamic stability of a cocrystal is a critical factor determining its formation and persistence. It is generally assessed by the Gibbs free energy of cocrystal formation (ΔG_form). A negative ΔG_form indicates that the cocrystal is thermodynamically more stable than a physical mixture of its components. The thermodynamic stability of cocrystals can be influenced by factors such as the nature of the coformer, the crystal packing, and intermolecular interactions.

In pyrimidine-containing cocrystals, hydrogen bonds and π-π stacking interactions play a significant role in stabilizing the crystal structure. For instance, studies on cocrystals of fumaric acid with pyrimidine (B1678525) derivatives have highlighted the importance of strong intramolecular and intermolecular hydrogen bonds, as well as weak π–π stacking interactions between the pyrimidine rings, in ensuring crystal packing stability. tandfonline.com The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also provide insights into the thermodynamic stability, with a larger gap suggesting greater stability. tandfonline.com

Computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting and rationalizing the stability of cocrystals. These methods can calculate lattice energies and the energies of intermolecular interactions, providing a theoretical basis for understanding the driving forces behind cocrystal formation. researchgate.netmdpi.com For example, in a study of entacapone-theophylline-water cocrystal, where theophylline (B1681296) contains a pyrimidine ring, extended π-π stacking van der Waals interactions were found to contribute significantly to the cocrystal's stability. mdpi.com

Table 1: Factors Influencing Thermodynamic Stability of Pyrimidine-Containing Cocrystals

| Factor | Description |

| Hydrogen Bonding | Strong, directional interactions involving pyrimidine nitrogen atoms and suitable donor/acceptor groups on the coformer. |

| π-π Stacking | Interactions between the aromatic rings of pyrimidine and the coformer (toluene), contributing to crystal packing efficiency and stability. tandfonline.com |

| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. |

| Crystal Packing Efficiency | The arrangement of molecules in the crystal lattice to maximize favorable interactions and minimize repulsion. |

| Gibbs Free Energy of Formation (ΔG_form) | A negative value indicates a thermodynamically stable cocrystal relative to its individual components. researchgate.net |

Kinetic Studies of Pyrimidine--toluene (1/1) Cocrystal Formation and Dissolution

The formation of a cocrystal is not solely dictated by thermodynamics; kinetic factors also play a crucial role. Cocrystallization can proceed through various mechanisms, including solution-based methods and solid-state grinding. The kinetics of cocrystal formation can be influenced by factors such as solvent, temperature, supersaturation, and the presence of seed crystals. researchgate.net

Solution-based methods, such as solvent evaporation and slurry crystallization, rely on the dissolution of the components followed by nucleation and growth of the cocrystal. The choice of solvent is critical, as it affects the solubility of the individual components and the cocrystal itself. sysrevpharm.org For instance, liquid-assisted grinding, where a small amount of solvent is added to a solid mixture of the components, can significantly enhance the kinetics of cocrystal formation by facilitating molecular diffusion. sysrevpharm.org

Kinetic studies on the spontaneous cocrystallization of isoniazid (B1672263) with benzoic acid have shown that the process can be accelerated by the presence of moisture. uea.ac.uk This suggests that environmental factors can have a significant impact on the rate of cocrystal formation. Pre-milling the reactants has also been shown to eliminate induction time and increase the reaction rate. uea.ac.uk

The dissolution of cocrystals is another kinetically controlled process. Cocrystals can exhibit different dissolution profiles compared to their parent compounds, which is a key area of interest in pharmaceutical applications. researchgate.net The rate of dissolution can be influenced by the crystal habit and the surface properties of the cocrystal.

For Pyrimidine--toluene (1/1), it is expected that its formation kinetics would be influenced by the choice of solvent in solution-based methods, with solvents that promote favorable intermolecular interactions between pyrimidine and toluene (B28343) likely facilitating faster cocrystallization. In solid-state methods, the mechanical energy input and the presence of any liquid additives would be key kinetic parameters.

Polymorphic Transformations and Phase Transitions of Pyrimidine--toluene (1/1)

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a well-known phenomenon in the solid state and is also observed in cocrystals. nih.gov Polymorphs of a cocrystal can exhibit different physicochemical properties, including stability, solubility, and melting point. The discovery and characterization of cocrystal polymorphs are crucial for ensuring the consistency and performance of a material. acs.org

Studies on the antimalarial drug pyrimethamine, which contains a 2,4-diaminopyrimidine (B92962) scaffold, have revealed the existence of polymorphic cocrystals with caffeine (B1668208) and theophylline. acs.org These polymorphs were found to be enantiotropically related, meaning that their relative stability changes with temperature. Differential scanning calorimetry (DSC) is a key technique for identifying and studying polymorphic transitions. acs.org

The formation of different polymorphs can be influenced by the crystallization conditions, such as the solvent used and the rate of cooling. nih.gov For example, in the cocrystallization of trans-aconitic acid and nicotinamide, different polymorphic forms were obtained through liquid-assisted grinding depending on the solvent used. rsc.org

Phase transitions between polymorphs can be induced by changes in temperature, pressure, or upon storage. Understanding the conditions under which these transformations occur is essential for controlling the solid form of the cocrystal. For the Pyrimidine--toluene (1/1) system, it is plausible that different packing arrangements of the pyrimidine and toluene molecules could lead to polymorphism. The relative stability of these potential polymorphs would likely be small, and their formation could be sensitive to the crystallization method.

Table 2: General Observations on Polymorphism in Pyrimidine-Containing Cocrystals

| Cocrystal System | Observation | Reference |

| Pyrimethamine:Caffeine | Two (1:1) enantiotropic cocrystal polymorphs identified. | acs.org |

| Pyrimethamine:Theophylline | Two (1:1) enantiotropic cocrystal polymorphs identified. | acs.org |

| trans-Aconitic Acid:Nicotinamide | Formation of polymorphic cocrystal hydrates during mechanochemical synthesis. | rsc.org |

Stability of Pyrimidine--toluene (1/1) Cocrystals Under Controlled Environmental Conditions (e.g., Humidity, Light)

The stability of cocrystals under various environmental conditions, such as humidity and light, is a critical aspect of their characterization, particularly for practical applications. mdpi.com

Humidity Stability:

Cocrystals can exhibit varying degrees of stability in the presence of moisture. Some cocrystals are stable even at high relative humidity (RH), while others may undergo transformations, such as dissociation into the parent components or conversion to a hydrated form. ijpsonline.comnih.gov

For example, cocrystals of glutaric acid and 2-[4-(4-chloro-2-fluorphenoxy)phenyl]pyrimidine-4-carboxamide were found to be stable at different conditions, showing only 0.08% moisture uptake at 95% RH. ijpsonline.comijpsonline.com This indicates that cocrystallization can be a strategy to improve the physical stability of moisture-sensitive compounds. ijpsonline.com In another study, the stability of theophylline cocrystals with different coformers was investigated at various RH levels, demonstrating that the choice of coformer can influence the hygroscopic behavior of the resulting cocrystal. ijpsonline.com

Photostability:

Photostability is another important consideration, especially for light-sensitive compounds. Cocrystallization has been shown to enhance the photostability of certain drugs. For instance, nitrofurantoin (B1679001) cocrystals with different coformers exhibited higher photostability compared to the pure drug. ijpsonline.comijpsonline.com

For the Pyrimidine--toluene (1/1) cocrystal, its stability under controlled humidity and light would depend on the strength of the intermolecular interactions within the crystal lattice and the inherent properties of pyrimidine and toluene. Given that both components are aromatic, the potential for photodegradation exists, and the cocrystal's stability in this regard would need to be experimentally evaluated. The hygroscopicity would be influenced by the availability of sites for water molecules to interact with the crystal structure.

Table 3: Reported Stability of Pyrimidine-Containing Cocrystals Under Environmental Stress

| Cocrystal | Condition | Observation | Reference |

| Glutaric acid and 2-[4-(4-chloro-2-fluorphenoxy)phenyl]pyrimidine-4-carboxamide | 95% RH | Stable with 0.08% moisture uptake. | ijpsonline.comijpsonline.com |

| Nitrofurantoin cocrystals | Light exposure (168 h) | Showed little degradation (<3%). | ijpsonline.comijpsonline.com |

| Theophylline cocrystals with various coformers | 0, 43, 75, and 98% RH | Stability depended on the coformer. | ijpsonline.com |

No Academic or Research Findings Available for "Pyrimidine--toluene (1/1)" Cocrystal

Following a comprehensive search of academic and scientific literature, no specific research or data could be found for the chemical compound "Pyrimidine--toluene (1/1) cocrystal." Consequently, it is not possible to generate an article detailing its academic applications and future prospects as outlined in the provided structure.

The search for information across various scientific databases and search engines did not yield any results pertaining to the synthesis, characterization, or application of a cocrystal specifically formed between pyrimidine and toluene in a 1:1 molar ratio. This suggests that such a compound may not have been synthesized, or if it has, its properties and applications have not been reported in publicly accessible scientific literature.

General searches were conducted related to pyrimidine derivatives, the use of toluene in chemical synthesis, and the broader field of cocrystal engineering. While there is extensive research on pyrimidine compounds due to their significance in pharmaceuticals and materials science, and toluene is a common solvent in organic synthesis, the specific cocrystal "Pyrimidine--toluene (1/1)" does not appear as a subject of study.

Therefore, the sections and subsections of the requested article, including its use as a synthetic intermediate, its role in catalytic systems, and its material science applications, cannot be addressed with scientifically accurate and detailed research findings as no such findings exist for this specific compound.

It is recommended to verify the name and stoichiometry of the compound of interest, as it is possible it may be known under a different designation or that it is a hypothetical compound not yet described in the scientific literature. Without any foundational research on "Pyrimidine--toluene (1/1)," any attempt to create the requested article would be speculative and not based on factual, verifiable scientific evidence.

Academic Applications and Future Prospects of Pyrimidine Toluene 1/1 Cocrystal Research

Material Science Applications of Pyrimidine--Toluene (1/1) Cocrystals

Design of Advanced Functional Materials with Tunable Properties

The design of advanced functional materials hinges on the precise control of molecular arrangement in the solid state. Cocrystallization provides a versatile method for modifying the physicochemical properties of active pharmaceutical ingredients (APIs) and other molecular solids without altering their chemical structure. rsc.orgnih.govnih.gov The formation of a pyrimidine--toluene cocrystal is governed by non-covalent interactions, such as hydrogen bonding and π-π stacking, which dictate the final architecture and properties of the crystal lattice. d-nb.inforsc.org

The inherent properties of pyrimidine (B1678525) as an electron-deficient azaaromatic compound make it a valuable building block in materials science. spiedigitallibrary.org By incorporating toluene (B28343) into the crystal lattice, it is possible to modulate the electronic and photophysical properties of the resulting material. For instance, the inclusion of toluene molecules can influence the packing of pyrimidine rings, potentially altering the bandgap and luminescence characteristics of the material. This tunability is crucial for developing materials for organic electronics, where precise control over energy levels is required. spiedigitallibrary.org

Research into more complex systems has demonstrated the viability of this approach. For example, crystallization of a bifunctional boron-Lewis acid with pyrimidine from a toluene solution yielded a host-guest complex that included two toluene molecules. d-nb.info In this structure, aryl-aryl stacking interactions between the pyrimidine and toluene were observed, with centroid-to-centroid distances of less than 4 Å, indicating a significant electronic interaction. d-nb.info This demonstrates that toluene can be specifically incorporated into a pyrimidine-containing crystal lattice, influencing its structure and, by extension, its function.

The methods for preparing such cocrystals are well-established and include techniques like solvent evaporation, slurry conversion, and mechanochemical grinding. nih.govacs.orggoogle.com The choice of solvent can be critical; for instance, slurrying a 1:1 mixture of pterostilbene (B91288) and picolinic acid in toluene was used to determine the thermodynamic stability of the resulting 1:1 cocrystal polymorph. nih.gov This highlights the role of the solvent not just as a medium for crystallization but as a potential component of the final structure.

| Cocrystal System Component | Role in Functional Material Design | Key Interactions | Reference |

| Pyrimidine | Electron-deficient building block | π-π stacking, Hydrogen bonding | spiedigitallibrary.org |

| Toluene | Guest molecule, Property modulator | van der Waals forces, Aryl-aryl stacking | d-nb.info |

| Co-formers (e.g., Lewis acids) | Scaffold for complex formation | Coordination bonds, Hydrogen bonding | d-nb.info |

Utilization in Sensor Technology and Optoelectronic Materials Research

Pyrimidine derivatives are key components in high-performance organic light-emitting devices (OLEDs), serving as building blocks for emitters, host materials, and electron transporting materials. spiedigitallibrary.org The electron-deficient nature of the pyrimidine ring leads to favorable electron-transport and injection properties. spiedigitallibrary.org The photoluminescence quantum yields of pyrimidine-based emitters are often characterized in toluene solutions, indicating the importance of understanding the interactions between the pyrimidine core and the toluene environment to optimize optoelectronic properties. spiedigitallibrary.org

The formation of a pyrimidine-toluene cocrystal could lead to novel materials for optoelectronics. The defined, rigid structure of a cocrystal can suppress non-radiative decay processes that occur in solution or amorphous states, potentially enhancing photoluminescence quantum yields. rsc.org By tuning the host-guest interactions between pyrimidine and toluene, it may be possible to fine-tune the emission color and efficiency of the resulting material. This strategy is actively pursued in the development of materials for full-color displays. mdpi.com

In sensor technology, the principles of host-guest chemistry are paramount. Materials can be designed to selectively bind to specific analytes, triggering a detectable signal, such as a change in fluorescence. aip.org A pyrimidine-toluene cocrystal could serve as a model system for developing sensors for aromatic hydrocarbons. The cavities within the crystal lattice that accommodate toluene molecules could potentially bind other, similar aromatic compounds. The selective fluorescence quenching of a metal-organic framework (MOF) by nitrobenzene (B124822) but not by toluene has been rationalized by computational studies of the host-guest interactions, demonstrating the high level of selectivity that can be achieved. aip.org Similar principles could be applied to a pyrimidine-toluene system, where the displacement of toluene by an analyte could lead to a measurable optical response. While specific sensors based on a simple pyrimidine-toluene cocrystal have not been reported, the foundational chemistry is highly relevant. nih.govresearchgate.netresearchgate.net

| Application Area | Potential Role of Pyrimidine--Toluene (1/1) Cocrystal | Underlying Principle | Relevant Research |

| Optoelectronics (OLEDs) | Novel emitter or host material with tuned photophysics. | Enhanced solid-state luminescence, controlled intermolecular interactions. | spiedigitallibrary.orgmdpi.com |

| Sensor Technology | Platform for detecting aromatic hydrocarbons. | Selective host-guest binding, fluorescence quenching/enhancement. | aip.orgresearchgate.net |

Pyrimidine--Toluene (1/1) in Fundamental Host-Guest Chemistry Investigations

Host-guest chemistry describes the formation of unique complexes between two or more molecules via non-covalent interactions. nih.gov The pyrimidine-toluene (1/1) system is an excellent model for studying the fundamental principles of host-guest interactions, particularly those involving π-systems. Pyrimidine can act as a host, with its electron-deficient aromatic ring and nitrogen atoms providing sites for interaction, while toluene acts as a quintessential aromatic guest.

The study of such systems provides insight into the nature and strength of intermolecular forces, including π-π stacking and C-H···π interactions, which are crucial in biological systems and materials science. polycrystalline.it In the aforementioned boron-Lewis acid-pyrimidine complex crystallized from toluene, the crystal structure clearly reveals aryl-aryl stacking between the pyrimidine and toluene molecules, providing a concrete example of this host-guest relationship. d-nb.info

Investigations into ureidopyrimidine derivatives have shown their ability to form host-guest complexes with molecules like 2,6-diaminopyridine (B39239) through a network of hydrogen bonds. d-nb.info The introduction of different substituents on the pyrimidine host was found to alter the conformational equilibrium and the strength of guest binding. d-nb.info Analogously, studying the pyrimidine-toluene cocrystal can elucidate how the electronic properties of the host (pyrimidine) and guest (toluene) influence their mutual recognition and assembly into a stable crystalline structure.

These fundamental investigations are critical for developing rational design strategies for more complex supramolecular systems. By understanding the rules that govern the formation of a simple pyrimidine-toluene cocrystal, researchers can better predict and control the structures and properties of more sophisticated materials. researchgate.net

Future Directions and Emerging Research Avenues for Pyrimidine--Toluene (1/1) Cocrystal Systems

The research landscape for pyrimidine--toluene (1/1) cocrystal systems is ripe with opportunities. While the foundational concepts are in place, dedicated studies on this specific cocrystal are needed to unlock its full potential.

Future research directions include:

Systematic Synthesis and Structural Characterization: A primary goal should be the unambiguous synthesis and single-crystal X-ray diffraction analysis of the pyrimidine--toluene (1/1) cocrystal. This would provide definitive proof of its existence and precise details of its three-dimensional structure, including the nature of the intermolecular interactions.

Polymorphism Screening: Like many cocrystals, the pyrimidine-toluene system may exhibit polymorphism, where different crystal packings of the same components exist. nih.govresearchgate.net Identifying and characterizing these polymorphs is crucial, as they can possess distinct physicochemical properties, including solubility, stability, and photoluminescence.

Computational Modeling: Crystal structure prediction (CSP) and density functional theory (DFT) calculations can be employed to predict the most stable crystal structures of the pyrimidine-toluene cocrystal and to calculate the energies of the intermolecular interactions. aip.orgresearchgate.net These computational studies can guide experimental efforts and provide deeper insight into the stability and properties of the cocrystal.

Exploration of Functional Properties: Once well-characterized cocrystals are obtained, their functional properties should be systematically investigated. This includes measuring their photophysical properties (absorption, emission, quantum yield) to assess their potential in optoelectronics and evaluating their response to various aromatic analytes to explore their utility in sensor applications.

Expansion to Derivative Systems: Insights gained from the parent pyrimidine-toluene system can be applied to the design of more complex cocrystals with tailored properties. By introducing functional groups onto the pyrimidine ring or using different substituted aromatic guests, a library of materials with a wide range of properties could be developed for targeted applications.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing pyrimidine–toluene (1/1) co-crystals, and how can purity be validated?

- Methodological Answer : Use solvent evaporation or slow cooling crystallization to synthesize the co-crystal. Verify purity via X-ray diffraction (XRD) to confirm crystallinity and differential scanning calorimetry (DSC) to assess thermal stability. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy to detect impurities . For reproducibility, document solvent ratios, temperature gradients, and equilibration times in detail .

Q. Which spectroscopic techniques are optimal for characterizing molecular interactions in pyrimidine–toluene (1/1) systems?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies hydrogen bonding between pyrimidine’s nitrogen atoms and toluene’s methyl group. Raman spectroscopy complements FTIR by detecting π-π stacking interactions. Pair these with UV-Vis absorption spectra to monitor electronic transitions influenced by molecular packing . Always include baseline corrections and solvent controls to minimize artifacts .

Advanced Research Questions

Q. How do local composition models (e.g., Wilson equation) explain thermodynamic non-idealities in pyrimidine–toluene (1/1) mixtures?

- Methodological Answer : Apply the Wilson equation to model excess Gibbs energy, accounting for nonrandom molecular interactions. Use activity coefficients derived from vapor-liquid equilibrium (VLE) data to quantify deviations from ideality. For systems with limited miscibility, introduce a nonrandomness parameter (α₁₂) to adjust the model’s predictive accuracy . Validate against experimental data using root-mean-square deviation (RMSD) analysis .

Q. What strategies resolve contradictions between experimental and computational solubility data for pyrimidine–toluene (1/1)?

- Methodological Answer : Conduct sensitivity analyses on computational parameters (e.g., force fields in molecular dynamics simulations). Compare results with high-pressure liquid chromatography (HPLC) measurements under controlled temperature and pressure. Address discrepancies by refining simulation boundary conditions or re-evaluating experimental sampling protocols (e.g., ensuring equilibrium states) . Tabulate results to highlight variance sources (see example below):

| Parameter | Experimental Solubility (g/L) | Simulated Solubility (g/L) | Deviation (%) |

|---|---|---|---|

| 25°C, 1 atm | 12.3 ± 0.5 | 14.1 ± 0.7 | 14.6 |

| 40°C, 1 atm | 18.9 ± 0.6 | 20.5 ± 0.9 | 8.4 |

Adapted from thermodynamic modeling frameworks

Q. How can researchers design experiments to probe kinetic vs. thermodynamic control in pyrimidine–toluene (1/1) co-crystallization?

- Methodological Answer : Vary nucleation rates by adjusting supersaturation levels (via solvent composition or temperature gradients). Monitor crystallization pathways using in-situ XRD or turbidity measurements. Compare final crystal structures to determine whether kinetic intermediates (e.g., metastable phases) dominate. Use time-resolved data to construct phase diagrams .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing inconsistencies in pyrimidine–toluene (1/1) phase behavior datasets?

- Methodological Answer : Apply multivariate regression to identify confounding variables (e.g., moisture content, solvent polarity). Use ANOVA to test for significant differences between replicate experiments. For outlier detection, employ Grubbs’ test or leverage residual plots from regression models . Always report confidence intervals and p-values to quantify uncertainty .

Q. How should researchers integrate contradictory literature findings into a cohesive discussion?

- Methodological Answer : Systematically categorize contradictions by methodology (e.g., spectroscopic vs. calorimetric data). Use meta-analysis techniques to weight studies by sample size or experimental precision. Discuss potential sources of bias, such as uncalibrated instruments or incomplete reaction monitoring. Cite conflicting studies transparently and propose validation experiments .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in pyrimidine–toluene (1/1) research?

- Methodological Answer : Publish raw datasets (e.g., crystallographic files, spectral peaks) in supplementary materials with metadata (e.g., instrument calibration logs). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo or ChemRxiv. Document synthetic procedures using standardized templates (e.g., CONSORT for experimental workflows) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.